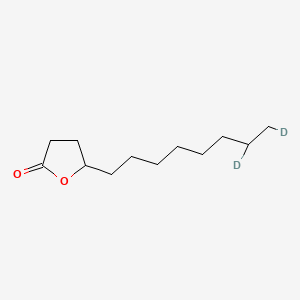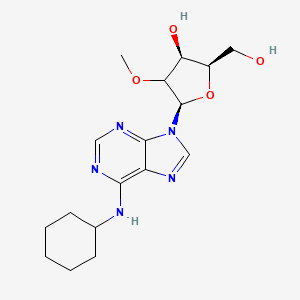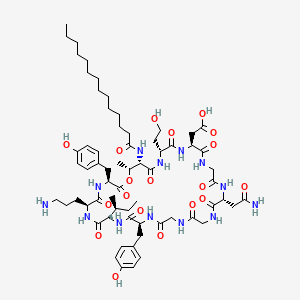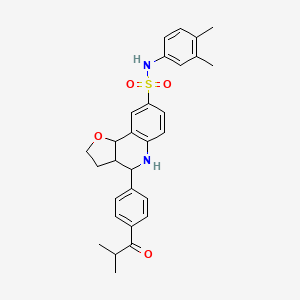
Quercetin-3'-glucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quercetin-3’-glucoside, also known as isoquercitrin, is a naturally occurring flavonoid glycoside. It is the 3’-O-glucoside derivative of quercetin, a well-known flavonol. This compound is found in various plant species, including fruits, vegetables, and grains. Quercetin-3’-glucoside is known for its potent antioxidant, anti-inflammatory, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions: Quercetin-3’-glucoside can be synthesized through enzymatic glycosylation of quercetin. One common method involves using the enzyme UGT73G1 derived from onions, coupled with sucrose synthase from Solanum tuberosum. This reaction uses sucrose as a sugar donor and quercetin as a sugar acceptor. The optimal conditions for this reaction are a temperature of 40°C and a pH of 7.2, with a reaction time of 16 hours .
Industrial Production Methods: Industrial production of quercetin-3’-glucoside typically involves extraction from plant sources such as Mangifera indica (mango) and Rheum nobile (Noble rhubarb). The extraction process includes steps like solvent extraction, purification using chromatographic techniques, and crystallization .
化学反応の分析
Types of Reactions: Quercetin-3’-glucoside undergoes various chemical reactions, including oxidation, reduction, and glycosylation.
Common Reagents and Conditions:
Oxidation: Quercetin-3’-glucoside can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or other reducing agents.
Glycosylation: Enzymatic glycosylation using glycosyltransferases is a common method to modify quercetin-3’-glucoside.
Major Products Formed:
Oxidation: Oxidation of quercetin-3’-glucoside can lead to the formation of quercetin and other oxidized derivatives.
Reduction: Reduction can yield quercetin-3’-glucoside alcohols.
Glycosylation: Glycosylation can produce various glycoside derivatives with different sugar moieties.
科学的研究の応用
Quercetin-3’-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of flavonoid derivatives.
作用機序
Quercetin-3’-glucoside is compared with other similar compounds such as:
Quercetin: The aglycone form of quercetin-3’-glucoside, known for its higher antioxidant activity but lower bioavailability.
Quercetin-3-O-rhamnoside (Quercitrin): Similar in structure but differs in the sugar moiety, leading to different bioavailability and antioxidant properties.
Quercetin-3-O-glucuronide: Another glycoside derivative with different pharmacokinetic properties and bioactivities.
Uniqueness: Quercetin-3’-glucoside stands out due to its higher bioavailability compared to quercetin and its potent antioxidant and anti-inflammatory properties. Its glycoside form enhances its solubility and stability, making it more effective in various applications .
類似化合物との比較
- Quercetin
- Quercetin-3-O-rhamnoside (Quercitrin)
- Quercetin-3-O-glucuronide
- Quercetin-3,4’-O-diglucoside
Quercetin-3’-glucoside is a versatile compound with significant potential in various fields, making it a valuable subject of scientific research and industrial applications.
特性
分子式 |
C21H20O12 |
|---|---|
分子量 |
464.4 g/mol |
IUPAC名 |
3,5,7-trihydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-3-7(1-2-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17,19,21-26,28-30H,6H2/t13-,15-,17+,19-,21-/m1/s1 |
InChIキー |
YLWQTYZKYGNKPI-HMGRVEAOSA-N |
異性体SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
正規SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2S,3R,4S,5R,6R)-2-[2-(4-fluorophenyl)-3-(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12386703.png)




![methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(chloromethoxy)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12386731.png)

![4-[3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide](/img/structure/B12386742.png)


![(E,6R)-6-[(3S,5R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12386757.png)

![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxydecanethioate](/img/structure/B12386784.png)

